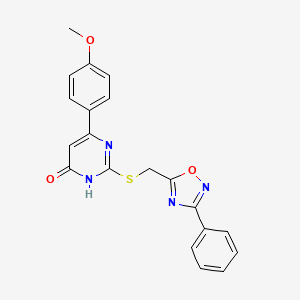![molecular formula C21H17ClN4O3S B2568188 N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941927-62-4](/img/structure/B2568188.png)
N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide” is a derivative of isoxazole . Isoxazole derivatives are known to have immunoregulatory properties and can be classified into several categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
This compound, alongside similar benzothiazolinone acetamide analogs, has been synthesized and subjected to various studies to analyze its potential applications. Spectroscopic and quantum mechanical studies reveal these molecules' vibrational spectra and electronic properties. These compounds exhibit promising capabilities as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. Their non-linear optical (NLO) activity, investigated through second-order hyperpolarizability values, suggests potential applications in the field of photovoltaic cells. Additionally, molecular docking studies have indicated the compounds' binding interactions with Cyclooxygenase 1 (COX1), suggesting potential bioactivity (Mary et al., 2020).
Antimicrobial and Anti-inflammatory Activities
The structural framework of N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide allows for modifications leading to derivatives with significant biological activities. Studies on various acetamide derivatives have shown antimicrobial and anti-inflammatory potentials. Synthesized derivatives have been screened against a panel of bacteria, mycobacteria, and fungi, revealing activities against mycobacteria and potential as antimicrobial agents. Moreover, some derivatives have demonstrated anti-inflammatory activity, highlighting the chemical structure's versatility for therapeutic applications (Krátký et al., 2017; Sunder & Maleraju, 2013).
Anticancer Activity
Research involving derivatives of this compound has also focused on evaluating anticancer activities. The synthesis of new compounds based on this structural motif has led to the identification of derivatives with considerable anticancer activity against various cancer cell lines. This suggests the compound's framework is conducive to creating potent anticancer agents with specificity toward different types of cancer (Havrylyuk et al., 2010).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-5-3-8-16(9-13)29-2)25-26(21(19)28)11-17(27)24-15-7-4-6-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVALCKVNKPMTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


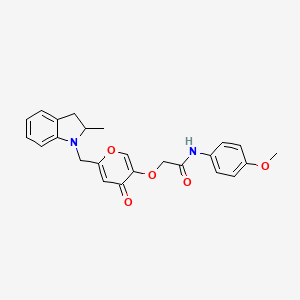
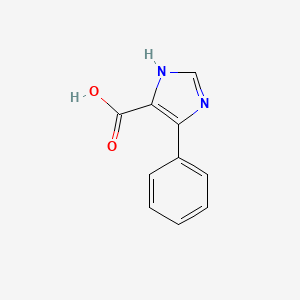
![Oxiran-2-yl-[6-(2,2,2-trifluoroethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2568111.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2568112.png)

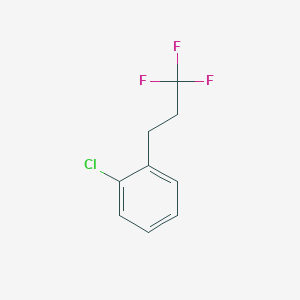
![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2568119.png)
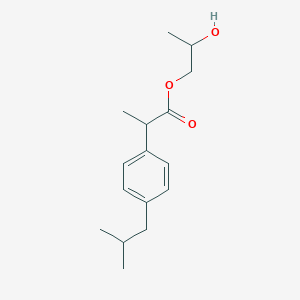
![N-[[6-(1,1-Difluoroethyl)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2568122.png)
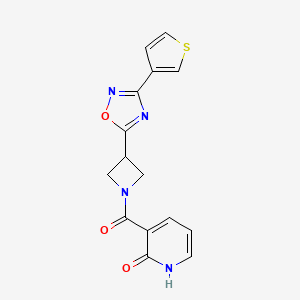
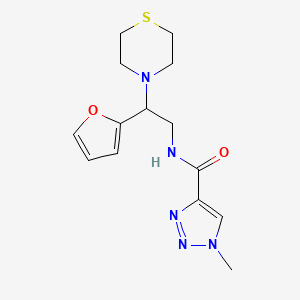
![N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide](/img/structure/B2568126.png)
